molecular formula C10H7N3S B12661848 Benzimidazole, 2-(2-thiazolyl)- CAS No. 3574-94-5

Benzimidazole, 2-(2-thiazolyl)-

Cat. No.: B12661848
CAS No.: 3574-94-5
M. Wt: 201.25 g/mol
InChI Key: JBAITADHMBPOQQ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(2-thiazolyl)- is a heterocyclic aromatic organic compound that combines the structural features of benzimidazole and thiazole. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, while thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(2-thiazolyl)- typically involves the condensation of o-phenylenediamine with thiazole-2-carboxaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

C6H4(NH2)2+C3H3NSCHOC6H4N2C3H2NS+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_3\text{H}_3\text{NSCHO} \rightarrow \text{C}_6\text{H}_4\text{N}_2\text{C}_3\text{H}_2\text{NS} + \text{H}_2\text{O} C6​H4​(NH2​)2​+C3​H3​NSCHO→C6​H4​N2​C3​H2​NS+H2​O

Industrial Production Methods: Industrial production of benzimidazole, 2-(2-thiazolyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: Benzimidazole, 2-(2-thiazolyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, nucleophiles, solvents like acetonitrile or dichloromethane.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole or thiazole derivatives with various functional groups.

Scientific Research Applications

Benzimidazole, 2-(2-thiazolyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, as well as its use in treating parasitic infections.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of benzimidazole, 2-(2-thiazolyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, it can bind to tubulin, preventing the polymerization of microtubules, which is essential for cell division.

Comparison with Similar Compounds

    Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.

    Albendazole: Used as an anthelmintic agent to treat parasitic worm infections.

    Mebendazole: Commonly used to treat a variety of parasitic worm infestations.

Uniqueness: Benzimidazole, 2-(2-thiazolyl)- is unique due to its combined structural features of benzimidazole and thiazole, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

3574-94-5

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13)

InChI Key

JBAITADHMBPOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CS3

Origin of Product

United States

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